molecular formula C32H50N4O2 B3025739 N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide

N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide

Cat. No.: B3025739
M. Wt: 522.8 g/mol
InChI Key: XWDYQHIFHAUHJG-GKMZBMDBSA-N
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Description

N-(2-Azidoethyl)betulonamide: is a pentacyclic triterpenoid derivative of betulonic acid. It is an intermediate in the synthesis of betulonic acid derivatives and is known for its cytotoxicity against cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Azidoethyl)betulonamide is synthesized from betulonic acid through a series of chemical reactionsThe reaction conditions often include the use of solvents like chloroform and reagents such as azides .

Industrial Production Methods: While specific industrial production methods for N-(2-Azidoethyl)betulonamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-Azidoethyl)betulonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of azido groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of betulonic acid, which can be further utilized in medicinal chemistry .

Scientific Research Applications

N-(2-Azidoethyl)betulonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-Azidoethyl)betulonamide involves its interaction with cellular components, leading to cytotoxic effects. The compound targets specific molecular pathways involved in cell proliferation and apoptosis. By disrupting these pathways, N-(2-Azidoethyl)betulonamide induces cell death in cancer cells .

Comparison with Similar Compounds

    Betulonic Acid: The parent compound from which N-(2-Azidoethyl)betulonamide is derived.

    Betulinic Acid: Another pentacyclic triterpenoid with similar cytotoxic properties.

    Betulin: A precursor to betulinic acid and betulonic acid.

Uniqueness: N-(2-Azidoethyl)betulonamide is unique due to the presence of the azido group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various betulonic acid derivatives .

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-N-(2-azidoethyl)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50N4O2/c1-20(2)21-10-15-32(27(38)34-18-19-35-36-33)17-16-30(6)22(26(21)32)8-9-24-29(5)13-12-25(37)28(3,4)23(29)11-14-31(24,30)7/h21-24,26H,1,8-19H2,2-7H3,(H,34,38)/t21-,22+,23-,24+,26+,29-,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDYQHIFHAUHJG-GKMZBMDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)NCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide
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N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide
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N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide
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N-(2-azidoethyl)-3-oxo-lup-20(29)-en-28-amide

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